

Technical Guide: Solubility and Stability of Cyclobutanesulfonyl Chloride

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Compound of Interest

Compound Name: Cyclobutanesulfonyl chloride

CAS No.: 338453-16-0

Cat. No.: B1358737

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Executive Summary

Cyclobutanesulfonyl chloride (CAS: 338453-16-0) is a critical sulfonylating reagent used to introduce the cyclobutylsulfonyl motif, a pharmacophore increasingly valued in drug design for its metabolic stability and specific steric profile compared to open-chain alkyl analogs.^[1]

However, its utility is constrained by two primary instability vectors: hydrolytic sensitivity (rapid degradation in the presence of moisture) and nucleophilic susceptibility. Successful application requires strict adherence to anhydrous protocols and non-nucleophilic solvent systems. This guide defines the operational boundaries to maximize reagent integrity and reaction yield.

Chemical Profile & Physical Properties^{[1][2][3][4][5]}

Property	Data	Notes
IUPAC Name	Cyclobutanesulfonyl chloride	
CAS Number	338453-16-0	Verify against vendor COA; often confused with cyclopropyl analogs.[1]
Molecular Formula	C ₄ H ₇ ClO ₂ S	
Molecular Weight	154.62 g/mol	
Physical State	Liquid	Colorless to pale yellow.[1]
Boiling Point	~217°C (760 mmHg)	High boiling point allows for thermal processing, but vacuum distillation is recommended to prevent decomposition.[1]
Density	1.42 g/cm ³	Denser than water; sinks in aqueous biphasic washes.[1]
Flash Point	~85°C	Class IIIA Combustible Liquid. [1]

Solubility & Solvent Compatibility

The solubility of **cyclobutanesulfonyl chloride** is dictated by its lipophilic cyclobutane ring and the highly electrophilic sulfonyl chloride group.

Solvent Selection Framework

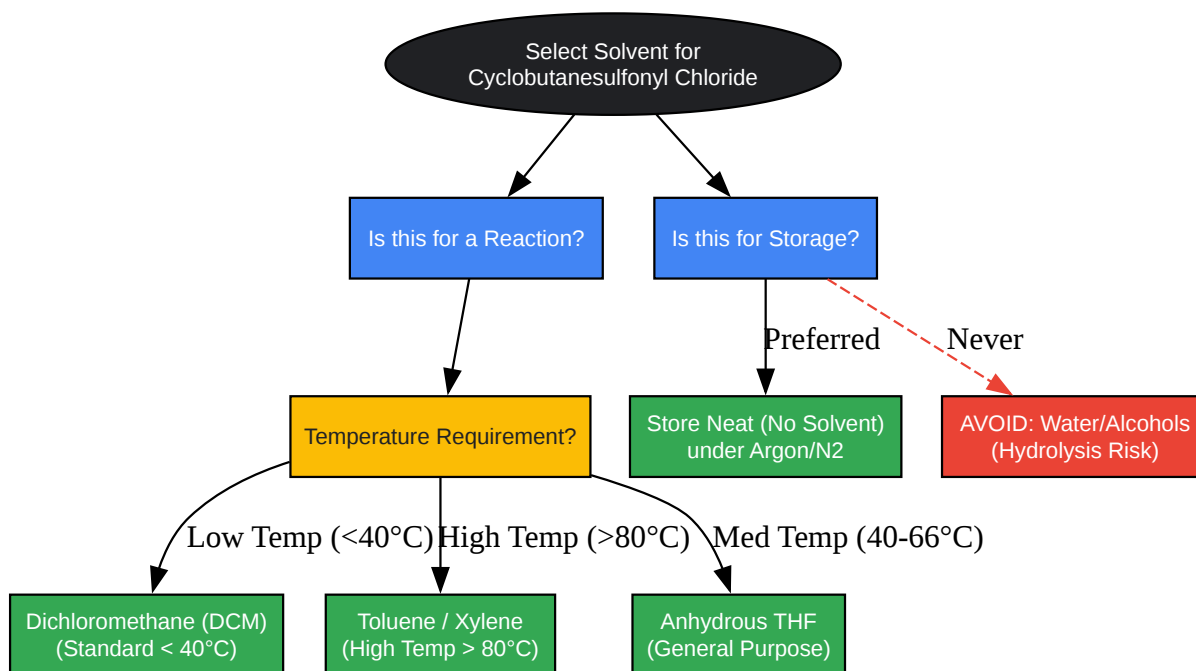
Critical Rule: Never use protic solvents (water, alcohols) or nucleophilic solvents (amines, pyridine) as the primary dissolution medium for storage or stock solutions.[1]

Solubility Compatibility Table

Solvent Class	Status	Recommended Solvents	Operational Notes
Chlorinated Hydrocarbons	Ideal	Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane	Primary Choice. Excellent solubility; inert to the sulfonyl chloride moiety.[1]
Ethers	Good	THF, 2-MeTHF, 1,4-Dioxane	Ensure solvents are anhydrous.[1] Peroxides in aged ethers can accelerate decomposition.[1]
Aromatics	Good	Toluene, Xylene, Chlorobenzene	Suitable for high-temperature reactions (reflux).[1]
Esters	Acceptable	Ethyl Acetate, Isopropyl Acetate	Good for work-up; less ideal for reaction due to potential transesterification side-reactions under Lewis acidic conditions.[1]
Polar Aprotic	Caution	DMF, DMAc, NMP, DMSO	Avoid DMSO (oxidant risk).[1] DMF can react exothermically if Vilsmeier-Haack type intermediates form with trace HCl.[1]
Protic / Nucleophilic	FORBIDDEN	Water, Methanol, Ethanol, Amines	Immediate degradation via solvolysis.[1]

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.



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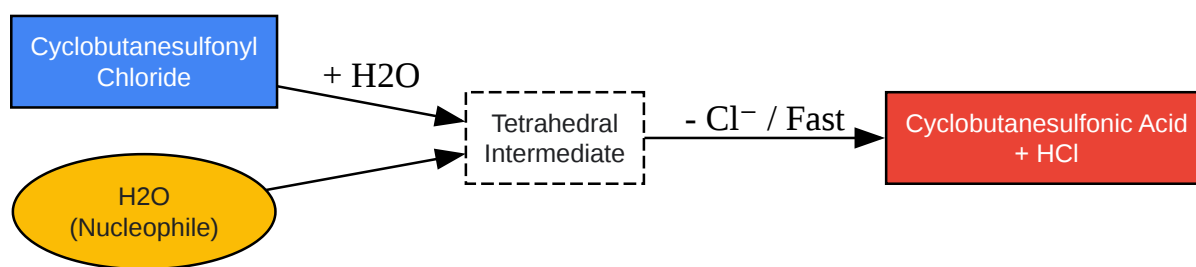
Figure 1: Solvent selection logic based on thermal requirements and application type.[1]

Stability & Reactivity Profile

Hydrolytic Instability

The primary degradation pathway is hydrolysis.[1] Upon contact with water (even atmospheric moisture), the sulfonyl chloride undergoes nucleophilic substitution at the sulfur atom.[1]

- Mechanism: Water attacks the electrophilic sulfur, displacing the chloride ion.
- Products: Cyclobutanesulfonic acid (strong acid) and Hydrogen Chloride (HCl gas/acid).[1]
- Kinetics: The reaction is autocatalytic; the generated HCl can further catalyze degradation or damage acid-sensitive moieties in a synthesis.[1]



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Figure 2: Hydrolysis pathway leading to reagent destruction and acid generation.[1]

Thermal Stability

Cyclobutanesulfonyl chloride is generally stable at room temperature.[1]

- **Decomposition Temperature:** While the boiling point is ~217°C, prolonged heating above 100-120°C may induce desulfonylation (loss of SO₂), particularly in the presence of radical initiators or transition metals.
- **Storage Stability:** Stable for >12 months if stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Experimental Protocols

General Sulfonylation Protocol

This standard operating procedure (SOP) is designed to minimize hydrolysis and maximize yield when coupling with an amine.[1]

Reagents:

- Amine substrate (1.0 equiv)[1]
- **Cyclobutanesulfonyl chloride** (1.1 – 1.2 equiv)[1]
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
- Solvent: Anhydrous DCM or THF[1]

- Catalyst: DMAP (0.1 equiv) – Optional, for unreactive amines.[1]

Workflow:

- Preparation: Flame-dry glassware and purge with Nitrogen/Argon.[1]
- Dissolution: Dissolve the amine and base in anhydrous DCM. Cool to 0°C.[1]
- Addition: Add **cyclobutanesulfonyl chloride** dropwise (neat or as a solution in DCM) to control the exotherm.
 - Why? Controlling temperature prevents side reactions and minimizes moisture condensation.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]
- Quench: Add saturated aqueous NaHCO₃.
 - Why? Neutralizes the HCl byproduct and hydrolyzes excess sulfonyl chloride to the water-soluble sulfonate salt.[1]
- Work-up: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Handling & Safety[1]

- Corrosivity: Causes severe skin burns and eye damage (H314).[1] Wear nitrile gloves, safety goggles, and a lab coat.
- Moisture Sensitivity: Always recap bottles immediately. Store in a desiccator or fridge.
- Ventilation: Handle in a fume hood. The hydrolysis releases HCl gas.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22636930, **Cyclobutanesulfonyl chloride**. [1] Retrieved from [[Link](#)][1]

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.[1][2] Beilstein Journal of Organic Chemistry, 18, 120–132.[1][2] Retrieved from [[Link](#)]

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Sources

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